3-((2-Chloroethyl)amino)propyl dihydrogen phosphate

描述

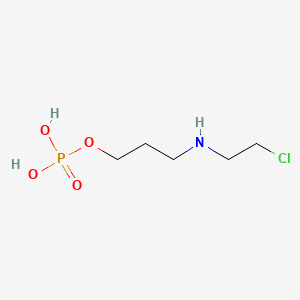

3-((2-Chloroethyl)amino)propyl dihydrogen phosphate, also known as this compound, is a useful research compound. Its molecular formula is C5H13ClNO4P and its molecular weight is 217.59. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-((2-Chloroethyl)amino)propyl dihydrogen phosphate is a compound with significant biological activity, primarily due to its structural features that allow interaction with various biological systems. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and toxicological effects, supported by data tables and relevant research findings.

- Molecular Formula : CHClNOP

- Molecular Weight : 217.59 g/mol

- CAS Number : 22608-58-8

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, notably enzymes and receptors involved in various metabolic pathways. The compound is hypothesized to act as an inhibitor of specific enzymes, disrupting essential metabolic processes in target cells. Additionally, it may induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in various cell lines. The mechanism appears to involve apoptosis and necrosis pathways, particularly in hepatic and neuronal cells.

- Phospholipidosis Induction : The compound has been associated with phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes, which can lead to cellular dysfunction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis | |

| Phospholipidosis | Accumulation of phospholipids |

Case Study 1: Antimicrobial Properties

A study conducted on various bacterial strains demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating potential for development as an antibacterial agent.

Case Study 2: Cytotoxicity Assessment

In vitro assays using human liver (HepG2) and neuronal (SH-SY5Y) cell lines revealed that treatment with the compound at concentrations above 100 µM resulted in significant cell death within 24 hours. Analysis showed increased levels of ROS and activation of caspase pathways, suggesting that oxidative stress is a key mechanism behind its cytotoxic effects.

Table 2: Cytotoxicity Data

| Cell Line | Concentration (µM) | % Cell Viability | Mechanism |

|---|---|---|---|

| HepG2 | 100 | 45% | ROS generation |

| SH-SY5Y | 200 | 30% | Apoptosis via caspase activation |

Toxicological Implications

The toxicological profile of this compound raises concerns regarding its safety for therapeutic use. Chronic exposure studies indicate potential hepatotoxicity and neurotoxicity, necessitating further investigation into its long-term effects on human health.

科学研究应用

Pharmaceutical Research

This compound is primarily utilized in pharmaceutical research due to its potential therapeutic applications. The chloroethylamino group contributes to its reactivity, allowing it to act as an alkylating agent. This property is particularly relevant in the development of anticancer agents, where the ability to modify DNA can be exploited to induce cytotoxic effects on cancer cells.

Key Research Areas:

- Cytotoxicity Studies: Investigations into the cytotoxic effects of 3-((2-Chloroethyl)amino)propyl dihydrogen phosphate have shown its potential as a chemotherapeutic agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapy.

- Mechanistic Studies: Research focusing on the mechanisms by which this compound interacts with cellular macromolecules provides insights into its potential therapeutic uses and safety profiles. Such studies are crucial for understanding how this compound can be integrated into treatment regimens.

Toxicological Assessments

The toxicological profile of this compound is of significant interest, particularly due to its organophosphate nature. Evaluating its toxicity is essential for determining safe handling practices and potential risks associated with exposure.

Key Findings:

- Acute Toxicity: Studies have indicated that exposure to this compound can lead to neurotoxic effects, similar to other organophosphates. Research has shown that high doses may result in adverse effects on the nervous system, necessitating careful risk assessment for laboratory personnel .

- Chronic Exposure Effects: Long-term studies are needed to evaluate the implications of chronic exposure to low doses of this compound. Preliminary findings suggest potential hematological impacts, including alterations in red blood cell counts and overall blood composition, which could lead to conditions such as polycythemia vera .

Environmental Impact Studies

Research into the environmental impact of organophosphate compounds like this compound has gained traction due to increasing concerns over pollution and ecological safety.

Key Areas of Investigation:

- Bioaccumulation Potential: Studies are exploring how this compound behaves in various environmental matrices, assessing its potential for bioaccumulation and persistence in ecosystems . Understanding these dynamics is crucial for environmental risk assessments.

- Wastewater Contamination: Investigations into wastewater effluents have revealed detectable levels of similar compounds, raising concerns about their environmental fate and effects on aquatic life .

属性

IUPAC Name |

3-(2-chloroethylamino)propyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClNO4P/c6-2-4-7-3-1-5-11-12(8,9)10/h7H,1-5H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITFYGYGJBKWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCl)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701163202 | |

| Record name | 1-Propanol, 3-[(2-chloroethyl)amino]-, dihydrogen phosphate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22608-58-8 | |

| Record name | 1-Propanol, 3-[(2-chloroethyl)amino]-, dihydrogen phosphate (ester) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22608-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((2-Chloroethyl)amino)propyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-[(2-chloroethyl)amino]-, dihydrogen phosphate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((2-CHLOROETHYL)AMINO)PROPYL DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD48EH75P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。